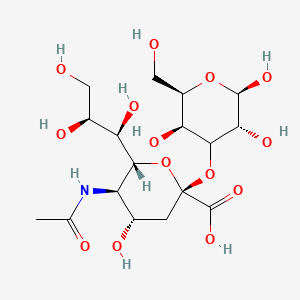
3-Sialyl-D-galactose (alpha/beta mixture)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Sialyl-D-galactose (alpha/beta mixture): is a biochemical compound that plays a significant role in various biological processes. It is a sialylated sugar, which means it contains a sialic acid residue attached to a galactose molecule. This compound is often used in research related to glycobiology, cell communication, and disease mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sialyl-D-galactose typically involves enzymatic glycosylation. Sialyltransferases, such as ST3Gal-II, transfer sialic acid from CMP-sialic acid to the terminal galactose residues in glycoconjugates through an alpha-2,3-linkage . This enzymatic method is preferred due to its specificity and efficiency.
Industrial Production Methods: In industrial settings, the production of 3-Sialyl-D-galactose can be achieved through the use of recombinant enzymes. The trans-sialidase enzyme from Trypanosoma cruzi has been utilized for the sialylation of beta-galactosyl oligosaccharides . This method is advantageous as it circumvents the need for high-energy nucleotides and uses readily available glycoproteins as donor substrates.
化学反応の分析
Types of Reactions: 3-Sialyl-D-galactose undergoes various chemical reactions, including:
Oxidation: The sialic acid residue can be oxidized under specific conditions.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: The sialic acid or galactose residues can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various chemical reagents can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include modified sialylated sugars with altered functional groups, which can be used for further biochemical studies.
科学的研究の応用
3-Sialyl-D-galactose has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex glycoconjugates and as a substrate for studying enzymatic reactions.
Biology: The compound is crucial in studying cell communication, as it is involved in cell-cell recognition and signaling.
Industry: It is used in the production of glycoproteins and other biopharmaceuticals.
作用機序
The mechanism of action of 3-Sialyl-D-galactose involves its role as a substrate for sialyltransferases. These enzymes transfer sialic acid residues to galactose, forming sialylated glycoconjugates. These glycoconjugates are involved in various biological processes, including cell signaling, immune response, and pathogen interactions .
類似化合物との比較
2-Sialyl-D-galactose: Similar structure but with a different linkage.
4-Sialyl-D-galactose: Another sialylated sugar with a different position of the sialic acid residue.
Uniqueness: 3-Sialyl-D-galactose is unique due to its specific alpha-2,3-linkage, which is crucial for its biological functions. This specific linkage is involved in the synthesis of major brain gangliosides GD1a and GT1b, which are essential for neural function .
特性
分子式 |
C17H29NO14 |
|---|---|
分子量 |
471.4 g/mol |
IUPAC名 |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6-,7-,8+,9+,10+,11-,12+,13+,14?,15+,17+/m0/s1 |
InChIキー |
GKHDMBQTTHCDCR-MTNISIIBSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)O)OC2[C@H]([C@H](O[C@H]([C@@H]2O)O)CO)O)O |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



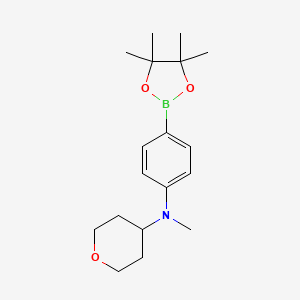
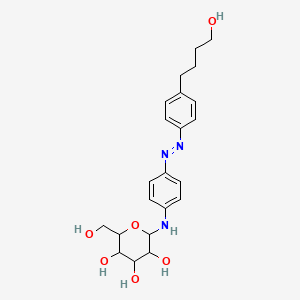
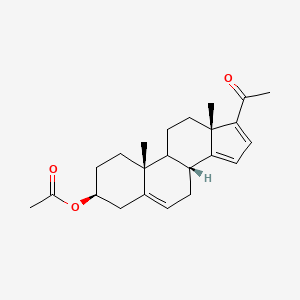
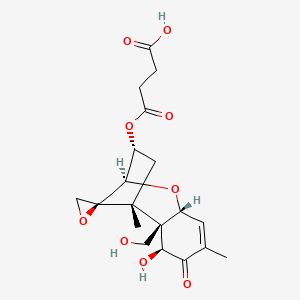
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
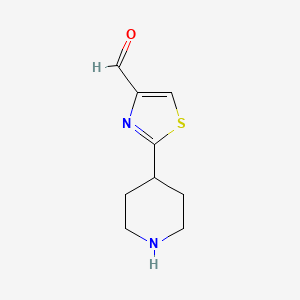
![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
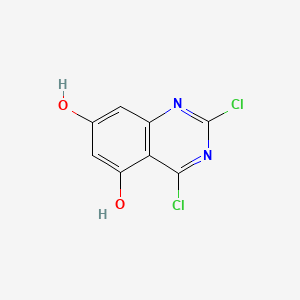
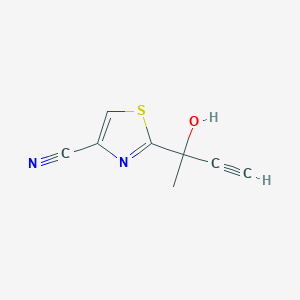
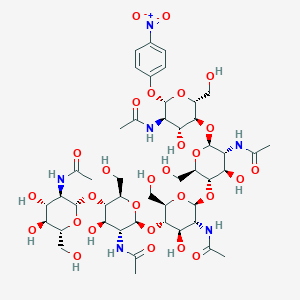

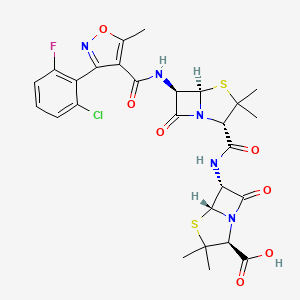
![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)
